2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-fluorophenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “9-Fluorenylmethyloxycarbonyl-4-fluorophenylglycine” is a derivative of phenylglycine, where the phenyl ring is substituted with a fluorine atom at the para position. This compound is commonly used in peptide synthesis as a protecting group for the amino group, ensuring that the amino acids do not react prematurely during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluorenylmethyloxycarbonyl-4-fluorophenylglycine typically involves the following steps:
Protection of the Amino Group: The amino group of 4-fluorophenylglycine is protected using 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The reaction mixture is then stirred for several hours to ensure complete protection of the amino group.
Industrial Production Methods
In an industrial setting, the production of 9-Fluorenylmethyloxycarbonyl-4-fluorophenylglycine follows similar steps but on a larger scale. The process involves:
Bulk Reactors: Using large reactors to mix the reactants.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
9-Fluorenylmethyloxycarbonyl-4-fluorophenylglycine undergoes several types of chemical reactions:
Deprotection: The 9-fluorenylmethyloxycarbonyl group can be removed using secondary amines like piperidine.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide is commonly used for the removal of the 9-fluorenylmethyloxycarbonyl group.
Substitution: Nucleophiles such as amines or thiols can react with the fluorine-substituted phenyl ring under basic conditions.
Major Products Formed
Deprotection: The removal of the 9-fluorenylmethyloxycarbonyl group yields the free amino acid.
Substitution: The substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
9-Fluorenylmethyloxycarbonyl-4-fluorophenylglycine has several applications in scientific research:
Peptide Synthesis: It is widely used as a protecting group in the synthesis of peptides.
Drug Development: The compound is used in the development of peptide-based drugs.
Bioconjugation: It is employed in the conjugation of peptides to other biomolecules for various biological studies.
Mechanism of Action
The primary mechanism of action of 9-Fluorenylmethyloxycarbonyl-4-fluorophenylglycine involves the protection of the amino group during peptide synthesis. The 9-fluorenylmethyloxycarbonyl group prevents unwanted reactions of the amino group, allowing for the selective formation of peptide bonds. The deprotection step is crucial for the final release of the free peptide.
Comparison with Similar Compounds
Similar Compounds
9-Fluorenylmethyloxycarbonyl-phenylglycine: Similar structure but without the fluorine substitution.
9-Fluorenylmethyloxycarbonyl-tyrosine: Another amino acid derivative used in peptide synthesis.
Uniqueness
The presence of the fluorine atom in 9-Fluorenylmethyloxycarbonyl-4-fluorophenylglycine imparts unique properties such as increased stability and reactivity in certain chemical reactions compared to its non-fluorinated counterparts.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-fluorophenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FNO4/c24-15-11-9-14(10-12-15)21(22(26)27)25-23(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21H,13H2,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEGPRZUDVECNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=C(C=C4)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347918 |
Source
|
Record name | alpha-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-fluorobenzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401347918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
678988-18-6 |
Source
|
Record name | alpha-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-fluorobenzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401347918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.